![molecular formula C12H18N2 B181955 4-(Piperidin-1-ylmethyl)aniline CAS No. 29608-05-7](/img/structure/B181955.png)
4-(Piperidin-1-ylmethyl)aniline
Overview
Description
4-(Piperidin-1-ylmethyl)aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, where the aniline nitrogen is substituted with a piperidin-1-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-ylmethyl)aniline typically involves the reaction of aniline with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of 4-nitrobenzaldehyde with piperidine, followed by reduction of the resulting imine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The nitro group in precursor compounds can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: this compound from nitro precursors.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including 4-(piperidin-1-ylmethyl)aniline, in cancer therapy. For instance, a three-component cycloaddition reaction involving piperidine derivatives resulted in compounds that exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that the structural features of piperidine contribute positively to the biological activity of anticancer agents .
Alzheimer's Disease Treatment
The incorporation of piperidine moieties into drug design has been associated with improved pharmacological profiles for Alzheimer's disease treatment. Compounds derived from this compound have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in managing Alzheimer's symptoms. Studies indicate that these compounds not only enhance brain exposure but also exhibit antioxidant properties, making them promising candidates for further development .
Neuropathic Pain Management
The compound has also been investigated for its role in neuropathic pain therapy. Novel derivatives featuring piperidine structures have been developed as dual agonists for μ-opioid and σ1 receptors, which are involved in pain modulation. These developments indicate a potential for enhanced analgesic effects while minimizing side effects commonly associated with opioid use .
Organic Synthesis
This compound is frequently utilized as a building block in organic synthesis due to its versatile reactivity. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired biological activities .
Data Table: Applications Overview
Application Area | Description | Key Findings |
---|---|---|
Anticancer Activity | Potential use in developing anticancer drugs | Enhanced cytotoxicity against tumor cells compared to standard treatments |
Alzheimer's Treatment | Dual inhibition of key enzymes related to Alzheimer's | Improved brain exposure and antioxidant properties |
Neuropathic Pain | Development of dual receptor agonists | Potential for effective pain management with reduced opioid side effects |
Organic Synthesis | Building block for pharmaceuticals and agrochemicals | Versatile reactivity allowing synthesis of diverse compounds |
Case Study 1: Anticancer Compound Development
A study reported the synthesis of a new class of piperidine-based compounds which included this compound as a precursor. These compounds demonstrated significant anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .
Case Study 2: Cholinesterase Inhibition
Research focused on the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications at the aniline position led to enhanced inhibition of cholinesterases. This study provided insights into optimizing drug candidates for Alzheimer's therapy .
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-ylmethyl)aniline
- 4-(Morpholin-1-ylmethyl)aniline
- 4-(Piperidin-4-ylmethyl)aniline
Uniqueness
4-(Piperidin-1-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or unique reactivity in chemical synthesis are required .
Biological Activity
4-(Piperidin-1-ylmethyl)aniline, with the molecular formula CHN, is an organic compound that serves as a derivative of aniline. This compound features a piperidin-1-ylmethyl group attached to the aniline nitrogen, which significantly influences its biological activity. The compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to act as a ligand, interacting with specific proteins or enzymes. This interaction can modulate the activity of various biological pathways, making it a candidate for drug development. The exact mechanisms depend on the specific biological context and target proteins involved.
Anticancer Properties
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. For example, docking studies have indicated that compounds with similar structures can effectively bind to targets such as the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation . In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications in the piperidine structure can enhance efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that modifications in the piperidine ring and the aniline moiety can significantly affect biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions on the aniline ring can enhance binding affinity and selectivity towards target receptors .
Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study focusing on piperidine derivatives, this compound was evaluated for its cytotoxic properties against A549 (lung cancer) and K562 (leukemia) cell lines. The results indicated significant inhibition of cell proliferation with IC values comparable to established chemotherapeutics like Paclitaxel, highlighting its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
Research has also shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies on MenA inhibitors demonstrated that structural analogs could effectively disrupt bacterial growth by targeting essential biosynthetic pathways in Mycobacterium tuberculosis. .
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYFDUUAYSVNSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357165 | |
Record name | 4-(piperidin-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29608-05-7 | |
Record name | 4-(piperidin-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Piperidin-1-ylmethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.